molecular formula C25H39NO5 B019507 Diethyl 2-acetamido-2-(4-octylphenethyl)malonate CAS No. 162358-08-9

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

Cat. No.: B019507
CAS No.: 162358-08-9
M. Wt: 433.6 g/mol
InChI Key: RYOKCHIAMHPMLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-(4-octylphenethyl)malonate typically involves the reaction of diethyl malonate with 4-octylphenethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate has the molecular formula C25H39NO5C_{25}H_{39}NO_5 and a molecular weight of 433.58 g/mol. The compound features a unique structure that combines diethyl malonate with a substituted acetamido group and a phenethyl moiety, which enhances its reactivity and applicability in various chemical reactions.

Role as an Impurity Standard

One of the primary applications of this compound is as an impurity standard in the quality control of fingolimod, a medication used for treating multiple sclerosis. Fingolimod is known to modulate sphingosine 1-phosphate receptors, and the presence of this compound as an impurity necessitates careful monitoring during the drug's synthesis and formulation processes .

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those related to neurological disorders. Its structural features allow it to participate in coupling reactions that yield more complex molecules with therapeutic potential .

Organic Synthesis Applications

This compound is utilized in organic synthesis due to its ability to undergo various chemical transformations. It can act as a substrate or reagent in reactions such as:

  • Michael Additions : The compound can participate in Michael addition reactions due to the presence of electron-withdrawing groups that stabilize carbanions formed during the reaction.
  • Acylation Reactions : The acetamido group allows for acylation reactions, which can be exploited to synthesize derivatives with enhanced biological activity .

Recent studies have suggested potential biological activities for this compound, particularly concerning its interaction with biological molecules:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy.
  • Therapeutic Potential : Ongoing research is investigating its potential therapeutic effects, particularly in neurological contexts where modulation of metabolic pathways could lead to new treatment strategies .

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-(4-octylphenethyl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of diethyl malonate and 4-octylphenethylamine. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .

Biological Activity

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound is a derivative of diethyl acetamidomalonate, characterized by the presence of a long octyl chain attached to a phenethyl group. The synthesis typically involves multiple steps starting from diethyl acetamidomalonate, which is subjected to alkylation and reduction processes to yield the final product. The general synthetic route can be summarized as follows:

  • Alkylation : Reaction of diethyl acetamidomalonate with an appropriate alkyl halide (e.g., 4-octylphenethyl bromide).
  • Reduction : Subsequent reduction using lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) to achieve the desired compound .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
  • Receptor Modulation : It interacts with specific cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.
  • Gene Expression Regulation : By modulating gene expression, it can alter cellular responses to external stimuli .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives synthesized from this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Acinetobacter baumannii. Minimum inhibitory concentrations (MICs) were reported as low as 5 μM for some derivatives, indicating potent antimicrobial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could suppress pro-inflammatory cytokine production in immune cells, suggesting its potential use in treating inflammatory diseases .

Study on Fingolimod Derivatives

A notable study synthesized several derivatives of fingolimod (FTY720), a drug used in multiple sclerosis treatment, from diethyl acetamido-2-(4-octylphenethyl)malonate. These derivatives were evaluated for their biological activities, including immunomodulatory effects on natural killer T cells. Results indicated that certain derivatives could effectively modulate immune responses without inhibiting cell migration, highlighting their therapeutic potential .

Research on Structural Variations

Another investigation focused on the structure-activity relationship (SAR) among various derivatives of diethyl acetamido-2-(4-octylphenethyl)malonate. It was found that small changes in the hydrocarbon chain length significantly impacted antimicrobial activity, with longer chains generally enhancing efficacy against bacterial strains .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Staphylococcus aureus and Acinetobacter baumannii
Anti-inflammatorySuppresses pro-inflammatory cytokine production in immune cells
Enzyme InhibitionInhibits key metabolic enzymes involved in lipid metabolism
Receptor ModulationAlters signaling pathways through receptor interactions

Properties

IUPAC Name

diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO5/c1-5-8-9-10-11-12-13-21-14-16-22(17-15-21)18-19-25(26-20(4)27,23(28)30-6-2)24(29)31-7-3/h14-17H,5-13,18-19H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOKCHIAMHPMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431738
Record name Diethyl acetamido[2-(4-octylphenyl)ethyl]propanedioate
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Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162358-08-9
Record name 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162358-08-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl acetamido[2-(4-octylphenyl)ethyl]propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl acetamido[2-(4-octylphenyl)ethyl]malonate
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Record name 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate
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Synthesis routes and methods I

Procedure details

To a solution of diethyl acetamidomalonate (277 g) and sodium ethylate (86.6 g) in anhydrous ethanol (850 ml) is added a solution of 2-(4-octylphenyl)ethyl iodide (7) (146 g) in anhydrous tetrahydrofuran (533 ml), and the mixture is refluxed under heating for 6 hr. The reaction mixture is concentrated and partitioned between water and hexane, and the hexane layer is washed three times with water. The obtained hexane layer is dried over anhydrous magnesium sulfate and concentrated. The residue is recrystallized from hexane to give the title compound (8) as colorless crystals. The resulting Compound (8) has the same physico-chemical characteristics as indicated in Example 7.
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277 g
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146 g
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850 mL
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533 mL
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Synthesis routes and methods II

Procedure details

60% NaH in oil (9.65 g) is added portionwise to a solution of diethyl acetamidomalonate (58.5 g) in dimethylformamide (240 ml) at such a rate to keep the temperature below 10° C. The resulting mixture is stirred for 90 min., the temperature being allowed to increase to room temperature. To this mixture is added dropwise within 15 min. a solution of 2-(4-octylphenyl)ethyl bromide (19) (40 g) in dimethylformamide (40 ml). The reaction mixture is heated to ca. 80° C. within ca. 25 min. and further stirred for ca. 3-5 hrs. After cooling to room temperature, water (280 ml) is added and the resulting mixture is further stirred until a beige precipitate is formed. The mixture is adjusted to pH 7 with 10% H2SO4. After cooling to ca. 2° C., the residue is filtered, washed with 200 ml water and then recrystallized in heptane to yield compound (8) as colorless crystals. The resulting compound (8) exhibits the same physico-chemical characteristics as indicated in Example 7.
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240 mL
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40 mL
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280 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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